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molecular formula C8H14N4O B8549780 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No. B8549780
M. Wt: 182.22 g/mol
InChI Key: BMEUVVBWFFGJLX-UHFFFAOYSA-N
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Patent
US08815882B2

Procedure details

To a solution of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide (2.5 g, 11.7 mmol) in MeOH (50 mL) was added Pd/C (1 g), exchanged with nitrogen for three times then with hydrogen, and the reaction was stirred at hydrogen atmosphere (1 atm) for 1 h at ambient temperature. The solution was filtered and the filtrate was concentrated under reduced pressure to give crude 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (2.0 g, 93%) which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:7]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([CH3:15])=[N:8]1)([CH3:6])[C:3]([NH2:5])=[O:4].[H][H]>CO.[Pd]>[NH2:12][C:10]1[C:9]([CH3:15])=[N:8][N:7]([C:2]([CH3:1])([CH3:6])[C:3]([NH2:5])=[O:4])[CH:11]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C(=O)N)(C)N1N=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NN(C1)C(C(=O)N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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